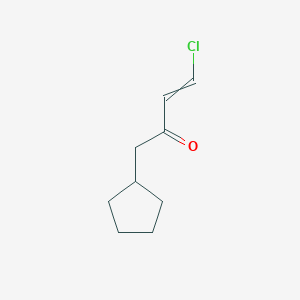
4-Chloro-1-cyclopentylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopentylbut-3-en-2-one is an organic compound with the molecular formula C9H13ClO It is characterized by a cyclopentyl ring attached to a butenone structure, with a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentylbut-3-en-2-one typically involves the reaction of cyclopentylmagnesium bromide with 4-chlorobut-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylbut-3-en-2-one carboxylic acid, while reduction can produce cyclopentylbut-3-en-2-ol.
Scientific Research Applications
4-Chloro-1-cyclopentylbut-3-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent bonding with active sites or non-covalent interactions that alter the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-3-en-2-one: Lacks the cyclopentyl ring, making it less sterically hindered.
Cyclopentylbut-3-en-2-one: Does not have the chlorine atom, affecting its reactivity and chemical properties.
4-Chloro-1-cyclopentylbutane: Saturated version, lacking the double bond, which influences its stability and reactivity.
Uniqueness
4-Chloro-1-cyclopentylbut-3-en-2-one is unique due to the combination of a cyclopentyl ring and a chlorine-substituted butenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.
Properties
CAS No. |
55444-50-3 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-chloro-1-cyclopentylbut-3-en-2-one |
InChI |
InChI=1S/C9H13ClO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
InChI Key |
BUFOKFDWCKXBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















